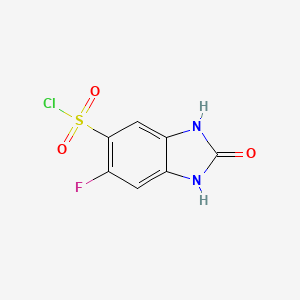
6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride
Übersicht
Beschreibung
“6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1308384-43-1 . It has a molecular weight of 250.64 g/mol . The IUPAC name for this compound is 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.64 g/mol . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Field: Medicinal Chemistry
- Application : The compound is a derivative of imidazole, which is known for its broad range of chemical and biological properties. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method of Application : The specific method of application or experimental procedures would depend on the specific biological activity being targeted. Generally, these compounds are synthesized in the lab and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being targeted. For example, some imidazole derivatives have been found to have antibacterial or antitumor activity .
Field: Synthetic Chemistry
- Application : The compound could potentially be used as a building block in the synthesis of more complex molecules .
- Method of Application : The specific method of application would depend on the synthesis route chosen. Generally, this would involve reactions under controlled conditions in a laboratory setting .
- Results or Outcomes : The results or outcomes would depend on the specific synthesis route chosen and the desired end product .
Field: Antimicrobial Research
- Application : Imidazole derivatives, such as the compound , have been shown to possess antimicrobial properties .
- Method of Application : These compounds are typically synthesized and then tested against various strains of bacteria and fungi in a laboratory setting .
- Results or Outcomes : The specific results would depend on the strains tested and the conditions of the experiment. However, many imidazole derivatives have been found to inhibit the growth of certain microbes .
Field: Antiviral Research
- Application : Some imidazole derivatives have been found to possess antiviral properties .
- Method of Application : These compounds are typically tested in vitro against various viruses. The specific experimental procedures would depend on the virus being studied .
- Results or Outcomes : The specific results would depend on the virus being studied and the conditions of the experiment. However, some imidazole derivatives have been found to inhibit viral replication .
Field: Anti-Tubercular Research
- Application : Some imidazole derivatives have been found to possess anti-tubercular properties . For instance, 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
- Method of Application : These compounds are typically synthesized and then tested against Mycobacterium tuberculosis in a laboratory setting .
- Results or Outcomes : The specific results would depend on the strains tested and the conditions of the experiment. However, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Field: Drug Development
- Application : Imidazole derivatives are often used in the development of new drugs due to their broad range of chemical and biological properties . They are found in many commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Method of Application : The specific method of application would depend on the specific drug being developed. Generally, this would involve the synthesis of the drug, followed by in vitro and in vivo testing .
- Results or Outcomes : The specific results would depend on the specific drug being developed and the conditions of the experiment. However, many drugs containing imidazole derivatives have been found to be effective in treating various conditions .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O3S/c8-15(13,14)6-2-5-4(1-3(6)9)10-7(12)11-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHTWAMACMVKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)S(=O)(=O)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



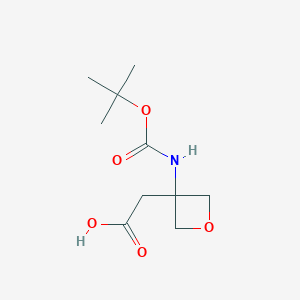
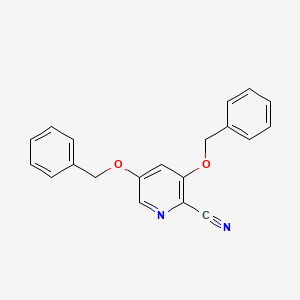
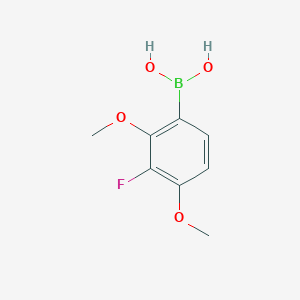
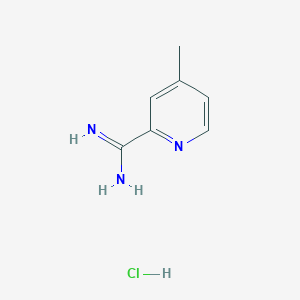
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)
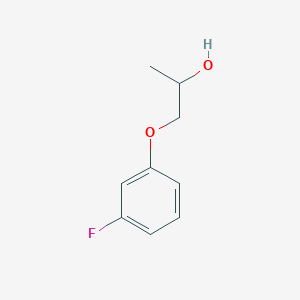
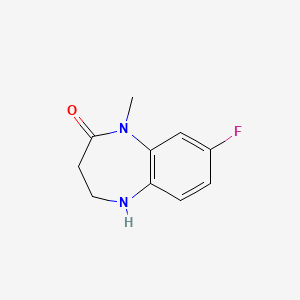
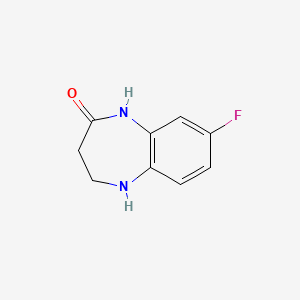
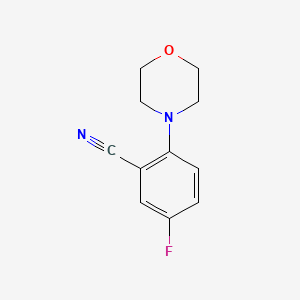
![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)
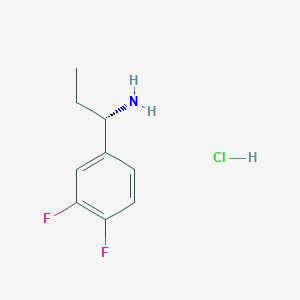

![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)